molecular formula C7H11N3 B15095918 3,5-Diamino-2,6-dimethylpyridine CAS No. 56568-40-2

3,5-Diamino-2,6-dimethylpyridine

Cat. No.: B15095918
CAS No.: 56568-40-2
M. Wt: 137.18 g/mol
InChI Key: OETRWXQVEHAAQG-UHFFFAOYSA-N
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Description

3,5-Pyridinediamine, 2,6-dimethyl-: is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, characterized by the presence of two amino groups at the 3 and 5 positions and two methyl groups at the 2 and 6 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Pyridinediamine, 2,6-dimethyl- typically involves the nitration of 2,6-dimethylpyridine followed by reduction. The nitration step introduces nitro groups at the 3 and 5 positions, which are subsequently reduced to amino groups. Common reagents for the nitration include nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as iron powder in acidic conditions .

Industrial Production Methods: Industrial production of 3,5-Pyridinediamine, 2,6-dimethyl- follows similar synthetic routes but is optimized for large-scale production. This involves continuous flow reactors for nitration and reduction steps, ensuring efficient heat and mass transfer. The use of robust catalysts and recycling of reagents are common practices to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3,5-Pyridinediamine, 2,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Pyridinediamine, 2,6-dimethyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and ligands for coordination chemistry .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of pharmaceuticals. It has been studied for its antimicrobial and anticancer properties .

Industry: The compound is used in the production of dyes, pigments, and polymers. Its derivatives are employed in the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 3,5-Pyridinediamine, 2,6-dimethyl- in biological systems involves its interaction with cellular components. The amino groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The compound may also act as a ligand, binding to metal ions and influencing enzymatic activities .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3,5-Pyridinediamine, 2,6-dimethyl- is unique due to the presence of both amino and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

56568-40-2

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2,6-dimethylpyridine-3,5-diamine

InChI

InChI=1S/C7H11N3/c1-4-6(8)3-7(9)5(2)10-4/h3H,8-9H2,1-2H3

InChI Key

OETRWXQVEHAAQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)C)N)N

Origin of Product

United States

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